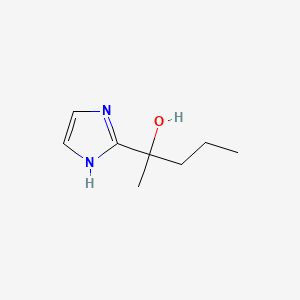
(S)-2-Amino-2-methyl-3-(4-(Trifluormethoxy)phenyl)propansäure
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure analysis for “(S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid” is not available in the searched resources .Chemical Reactions Analysis
The chemical reactions involving “(S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid” are not explicitly mentioned in the searched resources .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, boiling point, and molecular weight. The specific physical and chemical properties for “(S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid” are not available in the searched resources .Wissenschaftliche Forschungsanwendungen
Biokatalytische Derivatisierung von L-Tyrosin
L-Tyrosin ist eine aromatische, polare, nicht-essentielle Aminosäure, die eine hochreaktive α-Amino-, α-Carboxyl- und phenolische Hydroxylgruppe enthält . Die Derivatisierung dieser funktionellen Gruppen kann Chemikalien wie L-3,4-Dihydroxyphenylalanin, Tyramin, 4-Hydroxyphenylbrenztraubensäure und Benzylisoquinolin-Alkaloide erzeugen, die in der Pharma-, Lebensmittel- und Kosmetikindustrie weit verbreitet sind .
Herstellung von hochwertigen Chemikalien
Die Derivatisierung von L-Tyrosin erzeugt eine Vielzahl von hochwertigen Chemikalien, wie z. B. ungesättigte aromatische Verbindungen, α-Hydroxysäuren und aromatische Alkohole, die häufig in der Futtermittel-, Pharma- und Feinchemieindustrie eingesetzt werden .
Enzymkatalysierte L-Tyrosin-Derivatisierung
Enzymkatalyse bietet einen vielversprechenden und effizienten Ansatz für die Synthese von Chemikalien aus L-Tyrosin aufgrund ihrer hohen Spezifität, Diversität und Atomökonomie .
Synthese von Arzneimitteln mit Trifluormethylgruppen
Die Trifluormethoxygruppe (TFM, -CF3) ist in den letzten 20 Jahren ein häufiges Merkmal in von der FDA zugelassenen Medikamenten . Diese Gruppe wird häufig in potenzielle Arzneimittelmoleküle eingebaut, einschließlich ihrer Synthese und Verwendung für verschiedene Krankheiten und Störungen .
Elektrochrome Geräte
4-(Trifluormethoxy)phenyl-basierte Polydithienylpyrrole wurden elektrochemisch synthetisiert und ihr elektrochromes Verhalten wurde charakterisiert . Diese Materialien sind vielversprechende anodische Materialien für elektrochrome Geräte .
Organische Synthese und Eigenschaften von Dünnschichten
4-(Trifluormethoxy)phenyl-haltige Polymere wurden in der organischen Synthese und den Eigenschaften von Dünnschichten verwendet .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with enzymes such as carbonic anhydrase .
Mode of Action
It is a derivative of phenylalanine , an essential amino acid that plays a crucial role in the biosynthesis of proteins.
Result of Action
They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
(S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid plays a significant role in biochemical reactions, particularly in the context of amino acid metabolism. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for amino acid transporters and enzymes involved in amino acid catabolism and anabolism. The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity .
Cellular Effects
The effects of (S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in amino acid transport and metabolism, thereby altering the cellular uptake and utilization of amino acids. Additionally, it may impact cell signaling pathways that regulate cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, (S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. Furthermore, it may interact with transcription factors and other regulatory proteins, resulting in changes in gene expression. These molecular interactions are crucial for understanding the compound’s role in various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of (S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular metabolism and function. At high doses, it can lead to toxic or adverse effects, including disruptions in amino acid metabolism and cellular signaling pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
(S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes and cofactors that facilitate the catabolism and anabolism of amino acids. These interactions can influence metabolic flux and the levels of various metabolites within the cell. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of (S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within different cellular compartments. The compound’s distribution can affect its localization and accumulation, thereby influencing its biological activity and function .
Subcellular Localization
(S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid exhibits specific subcellular localization patterns, which are crucial for its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization can impact the compound’s interactions with other biomolecules and its overall biological effects .
Eigenschaften
IUPAC Name |
(2S)-2-amino-2-methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-10(15,9(16)17)6-7-2-4-8(5-3-7)18-11(12,13)14/h2-5H,6,15H2,1H3,(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWWOOCNIXIIJO-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC(F)(F)F)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)OC(F)(F)F)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1446148.png)
